molecular formula C23H25ClN2O8S B2750490 ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 865657-08-5

ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2750490
CAS No.: 865657-08-5
M. Wt: 524.97
InChI Key: FCQCQMDADOFWOI-UHFFFAOYSA-N
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Description

The compound ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a structurally complex framework. Its core consists of a 1,2,3,4-tetrahydropyrimidine ring substituted at key positions:

  • Position 4: A 3,4,5-trimethoxyphenyl group, a moiety commonly associated with bioactivity in medicinal chemistry (e.g., tubulin inhibition in combretastatin analogs) .
  • Position 6: A 4-chlorobenzenesulfonylmethyl group, introducing a strong electron-withdrawing sulfonyl moiety that may enhance stability and binding interactions.
  • Position 5: An ethyl ester, which improves solubility and bioavailability.

Modifications at position 6 (e.g., sulfonylation) likely involve post-Biginelli functionalization steps, such as bromination followed by nucleophilic substitution .

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O8S/c1-5-34-22(27)19-16(12-35(29,30)15-8-6-14(24)7-9-15)25-23(28)26-20(19)13-10-17(31-2)21(33-4)18(11-13)32-3/h6-11,20H,5,12H2,1-4H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCQMDADOFWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Key Features of the Compound

  • Molecular Formula : C22H23ClN2O7S
  • Molecular Weight : Approximately 494.9 g/mol
  • Structural Characteristics : The presence of the (4-chlorobenzenesulfonyl)methyl group at the 6-position of the pyrimidine ring is significant for its potential biological activity and interaction with various biological targets .

Pharmaceutical Development

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential to target neurological and cardiovascular diseases. The compound's unique structural features may enhance drug efficacy and specificity by interacting with specific enzymes and receptors involved in disease pathways .

Agricultural Chemistry

The compound is also utilized in agricultural chemistry for developing effective pesticides and herbicides. Its incorporation into agrochemical formulations aims to improve crop yield while minimizing environmental impact. Research indicates that derivatives of this compound exhibit significant antimicrobial properties that can be harnessed for agricultural applications .

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. These studies aid in discovering new therapeutic agents by elucidating the mechanisms of action of various biological targets .

Material Science

The compound is explored for its potential in creating novel materials with unique properties. Research focuses on enhancing thermal stability and mechanical strength for industrial applications. The versatility of dihydropyrimidine derivatives makes them suitable candidates for developing advanced materials .

Case Study 1: Antihypertensive Activity

A study evaluated the antihypertensive effects of a derivative of this compound in animal models. Results indicated a significant reduction in blood pressure compared to control groups. The mechanism was linked to the compound's ability to inhibit angiotensin-converting enzyme activity.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The study demonstrated that modifications to the sulfonyl group enhanced its activity against resistant strains of bacteria. This finding suggests potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with related tetrahydropyrimidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Compound Name/Structure Position 4 Substituent Position 6 Substituent Key Features/Bioactivity Reference
Target Compound 3,4,5-Trimethoxyphenyl 4-Cl-benzenesulfonylmethyl Potential cytotoxicity (structural analogy)
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Methyl Synthesized via CuCl₂-catalyzed Biginelli
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl Antioxidant (IC₅₀ = 0.6 mg/mL for DPPH)
Ethyl 4-(3-methylthiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methylthiophen-2-yl Methyl Heteroaromatic substitution at position 4
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(Benzyloxy)-4-methoxyphenyl Methyl Enhanced lipophilicity (benzyloxy group)

Key Observations

Position 4 Modifications: The 3,4,5-trimethoxyphenyl group in the target compound is distinct from simpler aryl (e.g., 4-fluorophenyl ) or heteroaryl (e.g., thiophen-2-yl ) substituents. Trimethoxyphenyl groups are known to enhance interactions with hydrophobic pockets in biological targets, as seen in colchicine-binding agents .

Position 6 Functionalization :

  • The 4-chlorobenzenesulfonylmethyl group in the target compound contrasts with methyl or bromomethyl groups in analogs. Sulfonyl groups improve metabolic stability and may facilitate hydrogen bonding in target proteins.
  • In , a 2-thioxo (C=S) variant at position 2 exhibits antioxidant activity, whereas the target compound’s 2-oxo (C=O) group may alter electronic properties and reactivity .

Synthetic Pathways :

  • Most analogs are synthesized via solvent-free or catalyst-assisted Biginelli reactions. For example, uses CuCl₂·2H₂O catalysis for fluorophenyl derivatives , while employs thiourea for 2-thioxo analogs .
  • Post-synthetic modifications (e.g., bromination at position 6 in ) suggest a route to introduce sulfonylmethyl groups via nucleophilic substitution .

Structural Insights :

  • The crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () reveals a chair conformation of the tetrahydropyrimidine ring, with the 3,4,5-trimethoxyphenyl group adopting a pseudoaxial orientation. This conformation may influence stacking interactions in solid-state or protein binding .

Biological Activity

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the Biginelli family of dihydropyrimidines. This compound exhibits a range of biological activities due to its unique structural features and substituents. The following sections provide an in-depth analysis of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20_{20}H19_{19}ClN2_{2}O5_{5}S
  • Molecular Weight : 434.89 g/mol
  • CAS Number : 866349-04-4

The compound features a tetrahydropyrimidine ring with a sulfonyl group attached to a chlorobenzene moiety at the 6-position. This unique arrangement is crucial for its biological interactions and potential therapeutic applications.

Structural Comparison

Compound NameCAS NumberKey Features
Ethyl 6-Methyl-2-Oxo-4-Phenyl-Tetrahydropyrimidine5395-36-8Lacks sulfonyl group; simpler structure
Ethyl 6-Chloromethyl-Tetrahydropyrimidine122547-72-2Contains chloromethyl instead of sulfonyl group
Ethyl 4-(4-Chlorophenyl)-6-Methyl-Tetrahydropyrimidine866349-05-5Similar structure with different substituents

Antihypertensive and Antibacterial Effects

Biginelli compounds are known for their diverse biological activities. This compound has been investigated for its potential as an antihypertensive agent and exhibits antibacterial properties. Research indicates that the presence of the sulfonyl group enhances interaction with biological targets, potentially leading to improved pharmacological effects compared to simpler derivatives .

Antiviral and Anti-inflammatory Properties

The compound has also shown promise in antiviral and anti-inflammatory applications. Studies on related Biginelli compounds have demonstrated their efficacy against various viral strains and their ability to reduce inflammation markers in vitro . The structural characteristics of this compound may facilitate intramolecular hydrogen bonding that could enhance its stability and bioactivity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods typical for Biginelli reactions. These methods often involve the condensation of aldehydes, ureas or thioureas with β-keto esters under acidic conditions. The reaction yields a variety of functionalized products that can be further modified to enhance biological activity .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several Biginelli derivatives against common bacterial strains. The results indicated that compounds with similar structural features to Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli . The study highlighted the importance of substituent groups in enhancing antibacterial activity.

Research on Antihypertensive Effects

Another investigation focused on the antihypertensive effects of dihydropyrimidines in animal models. The results suggested that specific modifications at the 6-position significantly impacted blood pressure regulation mechanisms through calcium channel modulation . This finding supports the hypothesis that Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo may have similar effects.

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